N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
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Description
N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Agents : A study on the synthesis of new thiazolidin-4-one derivatives, including complex sulfonamide compounds, showed potential antimicrobial activity against various bacteria and fungi, suggesting similar compounds could have applications in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antitumor Activity
- Evaluation of Antitumor Activity : Research into benzothiazole derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against cancer cell lines, indicating that similar structural compounds could be investigated for cancer therapy applications (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibitory Potential
- α-Glucosidase and Acetylcholinesterase Inhibitors : A study on the synthesis of sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, highlighting applications in managing diseases like diabetes and Alzheimer's by inhibiting specific enzymes (Abbasi et al., 2019).
Molecular Docking Studies
- Molecular Docking for Drug Development : Theoretical and computational studies on antimalarial sulfonamides against COVID-19 utilized molecular docking to explore the binding affinity of synthesized compounds, demonstrating the application of complex molecules in designing drugs for infectious diseases (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-[3-methyl-4-[(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-12-10-14(20-13(2)23)5-7-18(12)28(25,26)21-15-4-6-17-16(11-15)19(24)22(3)8-9-27-17/h4-7,10-11,21H,8-9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXPCABQYQMUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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